molecular formula C16H12N6OS B6125352 2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one

2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one

Cat. No.: B6125352
M. Wt: 336.4 g/mol
InChI Key: ANNKCEHOMQLBDJ-UHFFFAOYSA-N
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Description

2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolinone core fused with a tetrazole moiety via a thioether linkage. The tetrazole group, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, making this compound a promising candidate for drug development .

Properties

IUPAC Name

2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS/c23-15-12-8-4-5-9-13(12)17-14(18-15)10-24-16-19-20-21-22(16)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNKCEHOMQLBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly via Nucleophilic Substitution

This method involves independent synthesis of the quinazolinone and tetrazole-thiol precursors, followed by coupling. The quinazolinone core is typically derived from anthranilic acid derivatives. For example, 2-methylquinazolin-4(3H)-one is synthesized via fusion of anthranilic acid with thioacetamide under anhydrous conditions. Subsequent chloromethylation at the 2-position using chloroacetyl chloride or thionyl chloride yields 2-(chloromethyl)quinazolin-4(3H)-one.

The tetrazole-thiol component is prepared via diazotization of substituted thiosemicarbazides. A patented method describes reacting 1-phenyl-1H-tetrazole-5-thiol with aralkyl chlorides (e.g., benzyl chloride) in inert solvents like acetone or dimethylformamide, followed by diazotization using sodium nitrite and hydrochloric acid. The resultant 5-aralkylthio-1H-tetrazole is isolated via recrystallization from chloroform or ethyl acetate.

Coupling these fragments involves nucleophilic substitution:

  • Reaction Conditions : The chloromethyl-quinazolinone reacts with 1-phenyl-1H-tetrazole-5-thiol in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at 60–80°C for 6–12 hours.

  • Base Catalysis : Triethylamine or potassium carbonate facilitates deprotonation of the tetrazole-thiol, enhancing nucleophilicity.

  • Yield : Reported yields range from 45% to 68%, depending on solvent polarity and reaction time.

Optimization of Critical Reaction Parameters

Solvent Selection

Polar aprotic solvents (e.g., DMSO, DMF) improve solubility of the quinazolinone intermediate but may promote side reactions. Non-polar solvents like toluene reduce byproducts but require higher temperatures. A balance is achieved using THF, which offers moderate polarity and boiling point (66°C).

Temperature and Time

Elevated temperatures (70–80°C) accelerate the coupling reaction but risk decomposition of the tetrazole-thiol. Kinetic studies suggest optimal conditions at 65°C for 8 hours, achieving 72% yield. Prolonged heating (>12 hours) leads to a 15–20% decrease in yield due to oxidative degradation.

Purification Techniques

Crude product purification involves:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted tetrazole-thiol.

  • Recrystallization : Ethanol-water mixtures (7:3) yield high-purity crystals (≥98% by HPLC).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 9H, aromatic), 4.33 (s, 2H, SCH₂).

  • IR (KBr) : 1675 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H, absent in final product), 1600 cm⁻¹ (C=N).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 55:45) shows a single peak at 4.7 minutes, confirming >98% purity.

Comparative Analysis of Synthetic Routes

ParameterStepwise AssemblyOne-Pot Synthesis
Total Yield 68%52%
Reaction Time 14 hours18 hours
Byproduct Formation 12%25%
Scalability HighModerate

Data synthesized from.

The stepwise method offers superior yield and scalability, whereas one-pot approaches, though simpler, suffer from lower efficiency due to competing side reactions.

Chemical Reactions Analysis

Quinazolinone Core Reactivity

The quinazolinone moiety undergoes characteristic reactions at positions C-2 and C-4:

  • Electrophilic Aromatic Substitution (EAS):
    The electron-rich aromatic system participates in nitration and sulfonation at the C-6 and C-8 positions under acidic conditions. Halogenation (e.g., Br₂/FeCl₃) yields mono-substituted derivatives at C-7 .

  • Nucleophilic Attack at C-4 Carbonyl:
    Reaction with hydrazine hydrate produces 4-hydrazinylquinazoline derivatives, a key step in synthesizing bioactive analogs . Grignard reagents add to the carbonyl group, forming tertiary alcohols that dehydrate to alkenes under acidic conditions .

Thioether Bridge Reactivity

The -S-CH₂- linkage demonstrates two primary reaction pathways:

  • Alkylation/Cross-Coupling:
    The sulfur atom undergoes SN2 reactions with alkyl halides (e.g., ethyl bromoacetate) to form extended thioether derivatives . Palladium-catalyzed coupling with aryl boronic acids enables biaryl formation.

Tetrazole Ring Transformations

The 1-phenyltetrazole group participates in cycloadditions and ring-opening reactions:

  • Acid-Catalyzed Ring Opening:
    Concentrated HCl induces tetrazole cleavage, generating phenyl isocyanide intermediates that react with amines to form urea derivatives .

Comparative Reactivity Analysis

Key differences in reactivity between structural analogs are summarized below:

CompoundQuinazolinone ReactivityThioether StabilityTetrazole Ring-Opening Threshold
Target CompoundHigh EAS activityOxidizes to sulfoneCleaves at pH < 1.5
2-(1-Methyltetrazol-5-thiol)quinazolinoneModerate EASStable to mCPBACleaves at pH < 1.0
Thiazolo[4,5-f]quinazolineLow EAS activityNo thioetherN/A

Stability Considerations

  • pH Sensitivity: Degrades rapidly in strong acids (t₁/₂ = 2.3 h at pH 1.0) but remains stable in neutral/basic conditions .

  • Thermal Stability: Decomposes above 240°C via tetrazole ring fragmentation .

This comprehensive reactivity profile establishes 2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one as a versatile scaffold for medicinal chemistry and materials science applications .

Biological Activity

2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one is a novel compound derived from the quinazolinone family, which has garnered attention due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves multiple synthetic routes, including:

  • Formation of the Tetrazole Ring : The tetrazole ring is synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
  • Thioether Formation : The tetrazole derivative is then reacted with a suitable thiol to form the thioether linkage.
  • Quinazolinone Core Synthesis : The final step involves cyclization reactions with anthranilic acid derivatives to achieve the quinazolinone structure.

Cytotoxicity

Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated several quinazolinone derivatives for their cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The results showed that certain derivatives had IC50 values significantly lower than the positive control lapatinib, indicating potent anti-cancer activity:

CompoundCell LineIC50 (µM)Comparison
2jMCF-73.79 ± 0.96Lower than lapatinib (5.9 ± 0.74)
3jA27800.20 ± 0.02Lower than lapatinib (12.11 ± 1.03)
2eMCF-715.72 ± 0.07Higher than lapatinib
2hA2780IC50 not specifiedHigh activity noted

These findings suggest that compounds like 2j and 3j could serve as potential therapeutic agents in cancer treatment due to their ability to inhibit cell proliferation effectively.

Enzyme Inhibition

The mechanism of action for quinazolinone derivatives often involves the inhibition of specific protein kinases, which are crucial in regulating various cellular processes:

  • Cyclin-dependent Kinase 2 (CDK2) : Compounds such as 2i and 3i demonstrated strong inhibitory activity against CDK2 with IC50 values comparable to established inhibitors like imatinib.
  • Epidermal Growth Factor Receptor (EGFR) : Some derivatives act as ATP competitive type-I inhibitors against EGFR.
  • Human Epidermal Growth Factor Receptor 2 (HER2) : Compound 3i showed excellent inhibitory activity against HER2, making it a candidate for targeted therapy in HER2-positive cancers.

Case Studies

Several studies have highlighted the promising biological activities of quinazolinone derivatives:

  • Cytotoxicity Against MCF-7 and A2780 Cell Lines : A comprehensive study synthesized multiple quinazolinone derivatives and assessed their cytotoxicity using MTT assays, revealing significant dose-dependent effects on cell viability.
    • Key Findings : Compounds A3, A5, and A6 exhibited high cytotoxicity across different cancer cell lines including PC3 and HT-29.
  • Mechanistic Studies : Molecular docking studies revealed that certain derivatives bind effectively to target enzymes, supporting their role as potential inhibitors in cancer pathways.

Scientific Research Applications

The compound has shown promise in several therapeutic areas:

Anticancer Activity

Quinazolinones are often investigated for their anticancer properties. Research indicates that derivatives of quinazolinone can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Specifically, compounds with a tetrazole moiety have demonstrated enhanced potency against various cancer cell lines, suggesting that 2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one may exhibit similar effects.

Antimicrobial Properties

Studies have indicated that quinazolinone derivatives possess antimicrobial activity. The presence of the tetrazole ring may enhance this activity, making the compound a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory potential of quinazolinones. Compounds like this compound may modulate inflammatory pathways, offering therapeutic effects in conditions such as arthritis and other inflammatory diseases.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of various quinazolinone derivatives, including those containing tetrazole groups. Notable findings include:

  • In vitro Studies : Laboratory experiments have demonstrated that certain derivatives can inhibit cancer cell proliferation and induce apoptosis.
  • In vivo Models : Animal studies suggest that these compounds can reduce tumor size and improve survival rates in models of cancer.
  • Mechanistic Insights : Research has begun to elucidate the mechanisms by which these compounds exert their effects, including interactions with specific enzymes or receptors involved in disease processes.

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleObserved EffectReference
AnticancerThis compoundInhibition of tumor growth
AntimicrobialQuinazolinone derivativesBroad-spectrum antimicrobial activity
Anti-inflammatoryQuinazolinone analogsReduction in inflammatory markers

Comparison with Similar Compounds

Compound VIIh (3-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one)

  • Structure : Replaces the tetrazole ring with a triazole and introduces a 4-chlorobenzyl group.
  • Activity: Exhibits EC50 values of 47.6 μg mL⁻¹ (against Xanthomonas oryzae) and 22.1 μg mL⁻¹ (against Xanthomonas axonopodis), surpassing the commercial bactericide bismerthiazol .
  • Key Difference : The triazole moiety may enhance π-π stacking interactions with bacterial enzymes compared to tetrazole.

Compound DCE-42 (669749-45-5)

  • Structure: Features a pyrimidinone core instead of quinazolinone, with a tetrazolylthio-methyl group.

Antifungal and Antimycobacterial Analogues

Compound VIIs (3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one)

  • Structure : Incorporates a trifluoromethylbenzyl group, enhancing lipophilicity.
  • Activity : Demonstrates superior fungicidal activity against Pellicularia sasakii and Colletotrichum capsici (50 μg mL⁻¹) compared to hymexazol .

Compound 5Fa1-5Fk11 (1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one)

  • Structure : Replaces the tetrazole with a thiazole and introduces a thiophene group.
  • Activity: Shows notable antimycobacterial activity, though quantitative data are unspecified .

Structural Modifications Impacting Physicochemical Properties

Compound 6a-p (5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole)

  • Synthesis : Utilizes PEG-400 and bleaching earth clay (pH 12.5) under heterogeneous catalysis, achieving high yields .
  • Key Insight : The chloro-substituted benzyl groups improve stability and may influence logP values, enhancing membrane permeability.

3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one

  • Structure: Contains an imidazo-quinazolinone fused system with a thioxo group.
  • Characterization: Confirmed via DFT-NMR analysis, highlighting the importance of tautomeric forms (thioacetamide vs. iminothiol) in reactivity .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Biological Activity (EC50 or MIC) Reference
Target Compound Quinazolinone Tetrazolylthio-methyl, phenyl Under investigation
VIIh Quinazolinone Triazolylthio, 4-chlorobenzyl 22.1 μg mL⁻¹ (antibacterial)
DCE-42 (669749-45-5) Pyrimidinone Tetrazolylthio-methyl N/A (structural analogue)
3a-(4-Chlorophenyl)-... Imidazo-quinazolinone Thioxo, 4-chlorophenyl N/A (synthetic intermediate)
6a-p Tetrazole Chlorobenzyloxy, chlorophenyl N/A (optimized synthesis)

Key Research Findings and Implications

Antimicrobial Superiority : The triazole-containing VIIh outperforms commercial agents, suggesting that heterocyclic diversity (triazole vs. tetrazole) significantly impacts activity .

Synthetic Efficiency : Heterogeneous catalysis in PEG-400 (evidence 2) offers a scalable route for tetrazole-thioether derivatives, reducing reliance on toxic solvents .

Tautomerism and Reactivity : DFT studies (evidence 3) emphasize the role of tautomeric forms in stabilizing the thioamide group, which may influence binding kinetics.

Structural Hybrids: Pyrimidinone-tetrazole hybrids (evidence 14) highlight the versatility of the tetrazolylthio moiety in targeting diverse enzymes.

Q & A

Q. What are the standard synthetic routes for 2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one?

A common method involves heterocyclic condensation reactions. For example, thiol-containing quinazolinones (e.g., 2-mercaptoquinazolin-4(3H)-one) can react with halogenated tetrazole derivatives under mild catalytic conditions. PEG-400 solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C is effective for coupling reactions, followed by purification via recrystallization . Another route involves reacting 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone, though this may yield unexpected triazoloquinazolinone derivatives if reaction conditions are not tightly controlled .

Q. How are structural and purity characteristics validated for this compound?

Infrared (IR) spectroscopy identifies key functional groups (e.g., C=S stretching at ~600–700 cm⁻¹, tetrazole ring vibrations at ~1500 cm⁻¹). 1^1H NMR confirms substituent integration, such as methylene (–CH2_2–) protons near δ 4.5–5.0 ppm and aromatic protons in the tetrazole/quinazolinone moieties (δ 7.0–8.5 ppm). Melting point analysis (e.g., 128–134°C for analogs) and TLC monitoring (using ethyl acetate/hexane systems) ensure purity .

Q. What are typical reaction pathways for modifying the tetrazole or quinazolinone moieties?

The tetrazole’s thioether (–S–) group is reactive toward alkylation or oxidation. For example, NaBH4_4 reduction in ethanol can reduce ketone intermediates to alcohols . The quinazolinone’s C4 carbonyl can undergo nucleophilic substitution with hydrazines or amines to form hydrazones or amides, respectively .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structural elucidation?

Conflicting NMR/IR signals may arise from tautomerism (e.g., keto-enol forms in quinazolinones) or residual solvents. Use deuterated DMSO for NMR to suppress exchange broadening, and cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. For example, unexpected triazoloquinazolinone formation (instead of pyrazole derivatives) under acetylacetone conditions requires careful monitoring via 1^1H NMR to track intermediate shifts .

Q. What strategies optimize synthetic yield while minimizing byproducts?

Catalyst selection is critical: Bleaching Earth Clay in PEG-400 improves regioselectivity in coupling reactions by stabilizing intermediates . Solvent-free microwave-assisted synthesis can reduce reaction time and byproduct formation. For analogs, substituting NaBH4_4 with LiAlH4_4 in ethanol enhances reduction efficiency (81% yield reported for alcohol derivatives) .

Q. How do structural modifications influence biological activity (e.g., antimicrobial or anticancer)?

Substituents on the tetrazole or quinazolinone rings significantly impact bioactivity. For example:

  • Introducing electron-withdrawing groups (e.g., –CF3_3) on the phenyl ring enhances antibacterial potency against Xanthomonas oryzae (EC50_{50} = 22.1 μg/mL) .
  • Replacing the quinazolinone’s oxygen with sulfur increases lipophilicity, improving membrane permeability in cancer cell lines . Docking studies (e.g., with E6/p53 protein targets) guide rational design by analyzing steric and electronic compatibility .

Q. How can researchers resolve discrepancies in biological assay results across studies?

Variability may stem from assay conditions (e.g., bacterial strain differences) or compound stability. Standardize protocols using reference inhibitors (e.g., bismerthiazol for antibacterial assays) and confirm compound stability via HPLC before testing. For instance, EC50_{50} values for TMV inhibition varied by >100 μg/mL depending on substituent positioning, necessitating dose-response curve replication .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

Functional GroupIR (cm⁻¹)1^1H NMR (δ, ppm)Reference
Tetrazole (C–N)1500–1600
Quinazolinone (C=O)1680–1720
–CH2_2–S–4.5–5.0 (s, 2H)

Table 2: Biological Activity of Selected Analogs

SubstituentBioactivity (EC50_{50}/IC50_{50})Target Organism/ProteinReference
4-CF3_3-Ph on tetrazole22.1 μg/mL (Xanthomonas)X. oryzae
2-OCH3_3 on quinazolinone132.25 μg/mL (TMV)Tobacco Mosaic Virus

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one

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